M2 Proton Channel Inhibition Potency: (-)-Isopinocampheylamine vs. Amantadine
The target compound, as its free base (-)-isopinocampheylamine, exhibits a 4.4-fold greater inhibitory potency against the influenza A virus M2 proton channel compared to the clinical drug amantadine. This quantitative superiority was established in the foundational study by Zhao et al. (2011) and cited in subsequent in silico optimization work [1]. The data positions the compound as a more potent starting point for developing next-generation M2 inhibitors, particularly relevant given the widespread resistance to adamantane-based drugs.
| Evidence Dimension | M2 Protein Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1363 μM |
| Comparator Or Baseline | Amantadine: IC50 = 5960 μM |
| Quantified Difference | Target compound is approximately 4.4-fold more potent (lower IC50) |
| Conditions | In silico molecular docking against M2 proton channel of Influenza A H1N1 virus; potency reported as the most active compound (compound number 5) in the primary study by Zhao et al. (2011) |
Why This Matters
This potency differential is critical for researchers developing antivirals against adamantane-resistant influenza strains, as it establishes a higher-activity baseline for further medicinal chemistry optimization.
- [1] Tambunan, U.S.F.; Harganingtyas, R.; Parikesit, A.A. In silico Modification of (1R, 2R, 3R, 5S)-(-)- Isopinocampheylamine as Inhibitors of M2 Proton Channel in Influenza A Virus Subtype H1N1, using the Molecular Docking Approach. Trends in Bioinformatics 2012, 5, 25-46. View Source
